molecular formula C11H14N4O3S B12088508 2-Hydrazinyl-5-(pyrrolidine-1-sulfonyl)-1,3-benzoxazole CAS No. 929973-03-5

2-Hydrazinyl-5-(pyrrolidine-1-sulfonyl)-1,3-benzoxazole

Cat. No.: B12088508
CAS No.: 929973-03-5
M. Wt: 282.32 g/mol
InChI Key: UBZWUPRKKIWIJS-UHFFFAOYSA-N
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Description

2-Hydrazinyl-5-(pyrrolidine-1-sulfonyl)-1,3-benzoxazole is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a hydrazinyl group, a pyrrolidine-1-sulfonyl group, and a benzoxazole ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-5-(pyrrolidine-1-sulfonyl)-1,3-benzoxazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.

    Introduction of the Hydrazinyl Group: The hydrazinyl group can be introduced by reacting the benzoxazole intermediate with hydrazine or its derivatives under controlled conditions.

    Sulfonylation: The pyrrolidine-1-sulfonyl group can be introduced by reacting the hydrazinyl-benzoxazole intermediate with a suitable sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-5-(pyrrolidine-1-sulfonyl)-1,3-benzoxazole can undergo various types of chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group can yield azo compounds, while nucleophilic substitution of the sulfonyl group can produce a variety of sulfonamide derivatives.

Scientific Research Applications

2-Hydrazinyl-5-(pyrrolidine-1-sulfonyl)-1,3-benzoxazole has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-5-(pyrrolidine-1-sulfonyl)-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

2-Hydrazinyl-5-(pyrrolidine-1-sulfonyl)-1,3-benzoxazole can be compared with other similar compounds, such as:

    2-Hydrazinyl-5-(pyrrolidine-1-sulfonyl)pyridine: This compound has a pyridine ring instead of a benzoxazole ring, which can affect its chemical properties and biological activity.

    2-Hydrazinyl-5-(morpholine-1-sulfonyl)-1,3-benzoxazole: The presence of a morpholine group instead of a pyrrolidine group can influence the compound’s solubility and reactivity.

    2-Hydrazinyl-5-(pyrrolidine-1-sulfonyl)benzothiazole: The benzothiazole ring can impart different electronic properties compared to the benzoxazole ring, affecting the compound’s behavior in chemical reactions and biological systems.

Properties

CAS No.

929973-03-5

Molecular Formula

C11H14N4O3S

Molecular Weight

282.32 g/mol

IUPAC Name

(5-pyrrolidin-1-ylsulfonyl-1,3-benzoxazol-2-yl)hydrazine

InChI

InChI=1S/C11H14N4O3S/c12-14-11-13-9-7-8(3-4-10(9)18-11)19(16,17)15-5-1-2-6-15/h3-4,7H,1-2,5-6,12H2,(H,13,14)

InChI Key

UBZWUPRKKIWIJS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)OC(=N3)NN

Origin of Product

United States

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